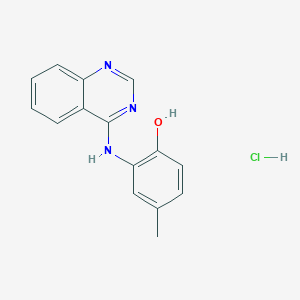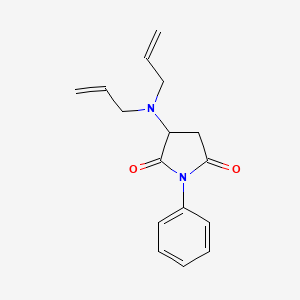![molecular formula C17H26N4O4S B4073554 1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4073554.png)
1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Vue d'ensemble
Description
1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves its binding to the serotonin 5-HT1A receptor. This results in the activation of the receptor, which in turn leads to the release of neurotransmitters such as serotonin and dopamine. These neurotransmitters are involved in the regulation of mood, anxiety, and stress, which explains the potential use of this compound in the development of new antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, anxiety, and stress. Physiologically, it has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments include its high affinity for the serotonin 5-HT1A receptor, its potential use in the development of new antidepressant and anxiolytic drugs, and its ability to increase the levels of serotonin and dopamine in the brain. The limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of new antidepressant and anxiolytic drugs based on its unique properties.
3. Investigation of its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
4. Study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems.
5. Investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential use in the development of new antidepressant and anxiolytic drugs. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of other psychiatric and neurodegenerative disorders.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
Propriétés
IUPAC Name |
1-ethylsulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-2-26(24,25)20-12-10-18(11-13-20)15-6-7-16(21(22)23)17(14-15)19-8-4-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXTUQWORSIKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4073474.png)
![N-cyclohexyl-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4073479.png)
![2-adamantyl{5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4073486.png)

![2-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4073516.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine](/img/structure/B4073518.png)


![N~2~-(4-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4073541.png)
![N-butyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4073546.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B4073552.png)

![methyl 4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4073566.png)
